Phyllalbine (CAS No. 4540-25-4): A Technical Guide for Researchers and Drug Development Professionals
Phyllalbine (CAS No. 4540-25-4): A Technical Guide for Researchers and Drug Development Professionals
An In-depth Overview of the Tropane Alkaloid Phyllalbine, Detailing its Physicochemical Properties, Biological Activity, and Methodologies for its Study.
Introduction
Phyllalbine, with the Chemical Abstracts Service (CAS) number 4540-25-4, is a tropane alkaloid naturally occurring in various plant species of the Convolvulus genus, notably Convolvulus subhirsutus.[1] Structurally identified as (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 4-hydroxy-3-methoxybenzoate, it belongs to a class of compounds known for their diverse and potent biological activities. This technical guide provides a comprehensive overview of the known properties of Phyllalbine, including its physicochemical characteristics, toxicological data, and reported sympathomimetic effects.
This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the pharmacological potential of tropane alkaloids. It consolidates the available scientific information on Phyllalbine, presenting it in a structured format with detailed experimental protocols and visual representations of relevant biological pathways and workflows.
Physicochemical and Toxicological Properties
Phyllalbine is a crystalline solid, typically appearing as a cream-white powder. It is soluble in organic solvents such as ethanol and methanol.[2] The fundamental physicochemical and toxicological properties of Phyllalbine are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 4540-25-4 | [3] |
| Molecular Formula | C₁₆H₂₁NO₄ | [3] |
| Molecular Weight | 291.34 g/mol | [3] |
| IUPAC Name | (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 4-hydroxy-3-methoxybenzoate | [3] |
| Synonyms | Vanilloyltropine, Fillalbin | [4] |
| Physical Form | Cream white powder | [2] |
| Melting Point | 209-210 °C | [2] |
| Solubility | Soluble in ethanol and methanol | [2] |
| Purity | > 94% (HPLC) | [2] |
| LD₅₀ (Intravenous, Mouse) | 15 mg/kg | [2] |
| LD₅₀ (Subcutaneous, Mouse) | 25 mg/kg | [2] |
Biological Activity and Mechanism of Action
Phyllalbine has been reported to exhibit central and peripheral sympathomimetic effects.[1] Sympathomimetic agents mimic the effects of endogenous agonists of the sympathetic nervous system, such as epinephrine and norepinephrine.[5]
Early pharmacological studies indicated that Phyllalbine can cause an increase in arterial blood pressure and breathing frequency in cats.[2] In mice, it has been observed to induce clonico-tonic cramps.[2] A 1% solution has also been reported to cause irritation of the conjunctiva in rabbits.[2]
While the precise molecular targets and signaling pathways of Phyllalbine have not been elucidated, its sympathomimetic activity suggests a potential interaction with adrenergic receptors. The general mechanism of action for a direct-acting sympathomimetic agent involves binding to and activating α- and/or β-adrenergic receptors, which are G-protein coupled receptors (GPCRs). Activation of these receptors initiates a downstream signaling cascade, typically involving second messengers like cyclic AMP (cAMP) or inositol triphosphate (IP₃) and diacylglycerol (DAG), leading to a physiological response.
Due to the lack of specific studies on Phyllalbine's mechanism of action, a generalized signaling pathway for a sympathomimetic agent acting on β-adrenergic receptors is presented below.
Experimental Protocols
Protocol: Isolation and Purification of Phyllalbine from Convolvulus subhirsutus
1. Plant Material Collection and Preparation:
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Collect the aerial parts of Convolvulus subhirsutus during the flowering season.
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Air-dry the plant material in a well-ventilated area, protected from direct sunlight.
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Once fully dried, grind the material into a coarse powder using a mechanical grinder.
2. Extraction:
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Moisten the powdered plant material with a 10% ammonium hydroxide solution to liberate the free alkaloid bases.
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Macerate the moistened powder with chloroform at room temperature for 72 hours with occasional shaking.
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Filter the mixture and concentrate the chloroform extract under reduced pressure using a rotary evaporator to obtain a crude extract.
3. Acid-Base Extraction for Alkaloid Enrichment:
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Dissolve the crude chloroform extract in a 5% sulfuric acid solution.
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Extract the acidic solution with diethyl ether to remove non-alkaloidal, lipophilic impurities. Discard the ether layer.
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Make the aqueous acidic phase alkaline (pH 9-10) by the dropwise addition of a 25% ammonium hydroxide solution. This will precipitate the crude alkaloid fraction.
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Extract the alkaline aqueous solution multiple times with chloroform.
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Combine the chloroform extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the total crude alkaloids.
4. Chromatographic Purification:
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Subject the crude alkaloid mixture to column chromatography on silica gel.
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Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol.
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Collect fractions and monitor the separation using thin-layer chromatography (TLC) with a chloroform:methanol (e.g., 9:1) solvent system and a suitable visualizing agent (e.g., Dragendorff's reagent).
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Combine the fractions containing the compound with an Rf value corresponding to a pure Phyllalbine standard.
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Recrystallize the combined fractions from a suitable solvent system (e.g., acetone) to obtain pure Phyllalbine.
5. Characterization:
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Confirm the identity and purity of the isolated Phyllalbine using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry, and by determining its melting point.
Conclusion and Future Perspectives
Phyllalbine is a tropane alkaloid with established physicochemical properties and reported sympathomimetic effects. However, a significant gap exists in the scientific literature regarding its specific mechanism of action, quantitative pharmacological data (such as receptor binding affinities and functional assay results), and detailed in vivo efficacy studies. The information presented in this guide provides a foundation for further research into this potentially valuable natural product.
Future investigations should focus on:
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Elucidating the specific molecular targets of Phyllalbine, particularly its interaction with adrenergic receptor subtypes.
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Conducting comprehensive in vitro and in vivo pharmacological studies to quantify its sympathomimetic and other biological activities.
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Exploring the structure-activity relationships of Phyllalbine and its derivatives to potentially develop novel therapeutic agents.
A deeper understanding of the pharmacology of Phyllalbine will be crucial in determining its potential for development as a therapeutic agent for neurological or cardiovascular disorders.
References
- 1. [Pharmacodynamics of securinine, present in Phyllanthus discoïdes-Euphorbiaceae] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. latoxan.com [latoxan.com]
- 3. Phyllalbine | C16H21NO4 | CID 443007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Phyllalbine phyproof® Reference Substance | PhytoLab [phyproof.phytolab.com]
- 5. Sympathomimetic drug - Wikipedia [en.wikipedia.org]
